5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol
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Overview
Description
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol is an organic compound belonging to the bipyridine family Bipyridines are known for their ability to form complexes with various metal ions, making them valuable in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine derivative with high efficiency.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions. The use of metal catalysts, such as palladium or nickel, is common in these processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methyl groups on the bipyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through groove binding and hydrogen bonding interactions . The compound’s metal complexes can induce cytotoxic effects in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but differs in the position of the methyl groups.
2,2’-Bipyridine: Lacks the methyl and hydroxyl groups, making it less sterically hindered.
4,4’-Bipyridine: Used as a precursor for the synthesis of paraquat, a redox-active compound.
Uniqueness
5,6-Dimethyl-[2,2’-bipyridine]-3,3’-diol is unique due to the presence of both methyl and hydroxyl groups on the bipyridine ring. These functional groups enhance its ability to form stable complexes with metal ions and provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-2-yl)-5,6-dimethylpyridin-3-ol |
InChI |
InChI=1S/C12H12N2O2/c1-7-6-10(16)12(14-8(7)2)11-9(15)4-3-5-13-11/h3-6,15-16H,1-2H3 |
InChI Key |
DANQQYYMEZNPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C2=C(C=CC=N2)O)O |
Origin of Product |
United States |
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